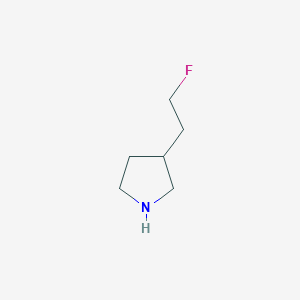
1-(三丁基锡)异喹啉
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-(Tributylstannyl)isoquinoline is an organotin compound with the molecular formula C21H35NSn. It is a derivative of isoquinoline, where a tributylstannyl group is attached to the nitrogen atom of the isoquinoline ring. This compound is of significant interest in organic synthesis and medicinal chemistry due to its unique properties and reactivity.
科学研究应用
1-(Tributylstannyl)isoquinoline has several applications in scientific research, including:
Organic Synthesis: It is used as a precursor in the synthesis of various isoquinoline derivatives, which are important in the development of pharmaceuticals and agrochemicals.
Medicinal Chemistry: The compound is studied for its potential biological activities, including anticancer and antimicrobial properties.
Material Science: It is used in the preparation of organotin polymers and other materials with unique properties.
作用机制
Target of Action
Isoquinoline, the core structure of this compound, is known to be a component of many biologically active products . .
Biochemical Pathways
The biochemical pathways affected by 1-(Tributylstannyl)isoquinoline are currently unknown . Isoquinolines are known to exhibit a wide range of biological activities , suggesting that they may interact with multiple biochemical pathways.
Result of Action
Given the diverse biological activities of isoquinolines , it is likely that 1-(Tributylstannyl)isoquinoline may have multiple effects at the molecular and cellular levels.
生化分析
Biochemical Properties
Isoquinoline alkaloids, a class of compounds to which 1-(Tributylstannyl)isoquinoline belongs, have been found to exhibit potent broad-spectrum anticancer activity through various mechanisms .
Cellular Effects
The specific cellular effects of 1-(Tributylstannyl)isoquinoline are not currently known due to the lack of available research data. Isoquinoline alkaloids, a class of compounds to which 1-(Tributylstannyl)isoquinoline belongs, have been found to exhibit anticancer effects through inhibition of cell proliferation and invasion, suppression of tumor angiogenesis, and induction of cell apoptosis .
Molecular Mechanism
Isoquinoline alkaloids, a class of compounds to which 1-(Tributylstannyl)isoquinoline belongs, have been found to exert their anticancer effects through various mechanisms, including binding interactions with biomolecules, enzyme inhibition or activation, and changes in gene expression .
Metabolic Pathways
The specific metabolic pathways that 1-(Tributylstannyl)isoquinoline is involved in are not currently known. Isoquinoline alkaloids, a class of compounds to which 1-(Tributylstannyl)isoquinoline belongs, are synthesized through a common pathway derived from norcoclaurine to reticuline .
准备方法
The synthesis of 1-(Tributylstannyl)isoquinoline typically involves the reaction of isoquinoline with tributyltin chloride in the presence of a base. The reaction is usually carried out under an inert atmosphere to prevent oxidation and other side reactions. The general reaction scheme is as follows:
Isoquinoline+Tributyltin chloride→1-(Tributylstannyl)isoquinoline
The reaction conditions often include the use of solvents such as tetrahydrofuran (THF) or dichloromethane (DCM) and a base like triethylamine or sodium hydride to facilitate the formation of the stannylated product.
化学反应分析
1-(Tributylstannyl)isoquinoline undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form isoquinoline derivatives with different oxidation states.
Reduction: Reduction reactions can lead to the formation of reduced isoquinoline derivatives.
Substitution: The tributylstannyl group can be substituted with other functional groups through reactions with electrophiles.
Common reagents used in these reactions include oxidizing agents like hydrogen peroxide, reducing agents such as lithium aluminum hydride, and electrophiles like alkyl halides. The major products formed from these reactions depend on the specific conditions and reagents used.
相似化合物的比较
1-(Tributylstannyl)isoquinoline can be compared with other stannylated isoquinoline derivatives, such as:
1-(Trimethylstannyl)isoquinoline: This compound has a trimethylstannyl group instead of a tributylstannyl group, leading to differences in reactivity and applications.
1-(Triethylstannyl)isoquinoline: The presence of a triethylstannyl group affects the compound’s physical and chemical properties compared to the tributylstannyl derivative.
The uniqueness of 1-(Tributylstannyl)isoquinoline lies in its specific reactivity and the ability to form stable complexes with various substrates, making it a valuable compound in synthetic and medicinal chemistry.
属性
IUPAC Name |
tributyl(isoquinolin-1-yl)stannane |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H6N.3C4H9.Sn/c1-2-4-9-7-10-6-5-8(9)3-1;3*1-3-4-2;/h1-6H;3*1,3-4H2,2H3; |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
CXTCOCMSXCAYDD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCC[Sn](CCCC)(CCCC)C1=NC=CC2=CC=CC=C21 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H33NSn |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
418.2 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![1-benzyl-3,7,9-trimethyl-7,9-dihydro-[1,2,4]triazino[3,4-f]purine-6,8(1H,4H)-dione](/img/structure/B2439109.png)



![N-(2-(benzo[b]thiophen-3-yl)-2-(dimethylamino)ethyl)-1-methyl-1H-1,2,3-triazole-4-carboxamide](/img/structure/B2439115.png)
![N-[3-(1,3-benzodioxol-5-ylamino)quinoxalin-2-yl]benzenesulfonamide](/img/structure/B2439120.png)
![N-[1-(4-chlorophenyl)-5-oxopyrrolidin-3-yl]-2-(2-fluorophenoxy)acetamide](/img/structure/B2439121.png)
![N-([2,2'-bifuran]-5-ylmethyl)-1-isopropyl-1H-imidazole-4-sulfonamide](/img/structure/B2439122.png)
![N-(benzo[d]thiazol-2-yl)-3-(methylthio)benzamide](/img/structure/B2439123.png)


![2-[5-cyano-4-(methylsulfanyl)-6-oxo-1,6-dihydropyrimidin-1-yl]-N-(3-methylphenyl)acetamide](/img/structure/B2439127.png)
![2,6-dichloro-N-[4-(2,6-difluorophenyl)-1,3-thiazol-2-yl]pyridine-3-carboxamide](/img/structure/B2439130.png)
